molecular formula C7H6ClNO B1272629 2-Amino-5-chlorobenzaldehyde CAS No. 20028-53-9

2-Amino-5-chlorobenzaldehyde

Cat. No. B1272629
CAS RN: 20028-53-9
M. Wt: 155.58 g/mol
InChI Key: KUIFMGITZFDQMP-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzaldehyde (2-ACB) is an organic compound with a wide range of applications in scientific research. It is used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects. It is also used in in vivo and in vitro studies to investigate its mechanism of action and biological activity.

Scientific Research Applications

Catalysis in Synthesis

2-Amino-5-chlorobenzaldehyde plays a crucial role in catalysis, particularly in the synthesis of quinolines. It's used in the Friedlander reaction, where carbon aerogels act as free-metal nanocatalysts. This reaction demonstrates the substance's utility in synthesizing complex organic compounds, highlighting its importance in organic chemistry and material science (Godino‐Ojer et al., 2017).

Enzyme Immobilization

In the field of bio-catalysis, this compound is significant. It's involved in the creation of biocatalysts, particularly in enzyme immobilization processes. This utility underscores its relevance in biotechnology and pharmaceutical industries (Barbosa et al., 2014).

Antibacterial Properties

This compound has been explored for its potential in antibacterial applications. It forms complexes with various metals, which have demonstrated higher antibacterial activity compared to the parent ligand. Such findings are significant in the context of developing new antibacterial agents and understanding the interaction between organic compounds and metals (Aslam et al., 2015).

Green Chemistry Applications

In the realm of green chemistry, this compound is used in solvent-free reactions, such as the Cannizzaro reaction, which is pivotal for undergraduate chemistry education. Its use in such processes underlines its role in promoting environmentally friendly chemical practices (Phonchaiya et al., 2009).

Antimicrobial Activity

Research has focused on converting this compound into derivatives with antimicrobial properties. These derivatives have been screened for antibacterial and antifungal activity, indicating its potential in developing new antimicrobial agents (Kumar et al., 2022).

Molecular Structure Studies

This compound has been studied for its molecular structure, particularly in the context of understanding the isomeric composition and bond distances. Such studies are crucial in the field of molecular chemistry and material science (Schāfer et al., 1976).

Fluorescent Probe Development

It's used in the synthesis of fluorescent probes, particularly for hydrogen peroxide detection. This application is vital in analytical chemistry and environmental monitoring (Cai et al., 2015).

Safety and Hazards

2-Amino-5-chlorobenzaldehyde is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Irrit. 2 - Skin Sens. 1 . It is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

2-amino-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIFMGITZFDQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378770
Record name 2-Amino-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20028-53-9
Record name 2-Amino-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-5-chlorobenzyl alcohol (4.8 g, 30 mmol) and activated manganese (IV) oxide (21 g, 240 mmol) were refluxed in chloroform (100 mL) for 1 hour. The contents were allowed to cool, filtered through diatomaceous earth and concentrated in vacuo to afford the 2-amino-5-chlorobenzaldehyde as a dark solid (4.14 g, 81%): mp 74-76° C. 1H NMR (CDCl3, 300 MHz) 9.80 (s, 1H), 7.42 (s, 1H), 7.23 (d, 1H, J=7.0 Hz), 6.60 (d, 1H, J=7.0 Hz).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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